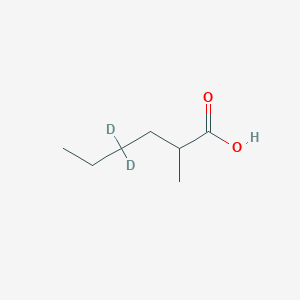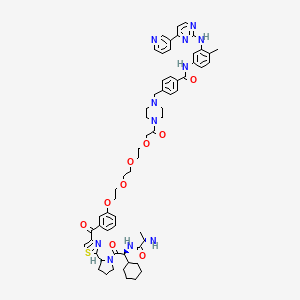
Sniper(abl)-058
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sniper(abl)-058 is a compound designed to induce the degradation of the BCR-ABL protein, which is implicated in chronic myelogenous leukemia (CML).
Méthodes De Préparation
The synthesis of Sniper(abl)-058 involves the conjugation of a ligand that binds to the BCR-ABL protein with a ligand that recruits an E3 ubiquitin ligase, typically IAP (Inhibitor of Apoptosis Protein). The synthetic route generally includes the following steps:
Ligand Synthesis: The ligands for BCR-ABL and IAP are synthesized separately.
Linker Attachment: A linker molecule is attached to one of the ligands.
Conjugation: The two ligands are conjugated via the linker to form the final this compound molecule.
Industrial production methods for this compound would involve scaling up these synthetic steps while ensuring the purity and stability of the final product.
Analyse Des Réactions Chimiques
Sniper(abl)-058 undergoes several types of chemical reactions, including:
Substitution Reactions: Involving the replacement of one functional group with another.
Oxidation and Reduction Reactions: These reactions can modify the functional groups on the ligands or the linker.
Conjugation Reactions: The final step in the synthesis involves the conjugation of the two ligands.
Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the specificity and efficiency of the reactions. The major products formed are the intermediate compounds leading to the final this compound molecule.
Applications De Recherche Scientifique
Sniper(abl)-058 has several scientific research applications:
Chemistry: Used as a tool to study protein degradation pathways and the ubiquitin-proteasome system.
Biology: Helps in understanding the role of BCR-ABL in cellular processes and its degradation.
Medicine: Potential therapeutic agent for treating chronic myelogenous leukemia by targeting and degrading the BCR-ABL protein.
Industry: Can be used in the development of new drugs and therapeutic strategies targeting specific proteins.
Mécanisme D'action
The mechanism of action of Sniper(abl)-058 involves the recruitment of an E3 ubiquitin ligase to the BCR-ABL protein. This leads to the ubiquitination of BCR-ABL, marking it for degradation by the proteasome. The molecular targets include the BCR-ABL protein and the IAP ligase, and the pathway involved is the ubiquitin-proteasome system .
Comparaison Avec Des Composés Similaires
Sniper(abl)-058 is unique compared to other similar compounds due to its specific targeting of the BCR-ABL protein. Similar compounds include:
PROTACs (Proteolysis Targeting Chimeras): These also use the ubiquitin-proteasome system but may target different proteins.
Molecular Glues: These facilitate the interaction between a target protein and an E3 ligase but do not have the same specificity as SNIPERs.
Other SNIPER Compounds: Such as those targeting different proteins like AR (Androgen Receptor) or ER (Estrogen Receptor).
This compound stands out due to its specific application in targeting and degrading the BCR-ABL protein, making it a promising candidate for treating chronic myelogenous leukemia.
Propriétés
Formule moléculaire |
C62H75N11O9S |
|---|---|
Poids moléculaire |
1150.4 g/mol |
Nom IUPAC |
4-[[4-[2-[2-[2-[2-[3-[2-[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide |
InChI |
InChI=1S/C62H75N11O9S/c1-42-16-21-49(37-52(42)69-62-65-24-22-51(68-62)48-13-8-23-64-38-48)66-59(77)46-19-17-44(18-20-46)39-71-26-28-72(29-27-71)55(74)40-81-33-32-79-30-31-80-34-35-82-50-14-7-12-47(36-50)57(75)53-41-83-60(67-53)54-15-9-25-73(54)61(78)56(45-10-5-4-6-11-45)70-58(76)43(2)63-3/h7-8,12-14,16-24,36-38,41,43,45,54,56,63H,4-6,9-11,15,25-35,39-40H2,1-3H3,(H,66,77)(H,70,76)(H,65,68,69)/t43-,54-,56-/m0/s1 |
Clé InChI |
TVHMRPZDSBFQBQ-INNJKCEPSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C(=O)COCCOCCOCCOC4=CC=CC(=C4)C(=O)C5=CSC(=N5)[C@@H]6CCCN6C(=O)[C@H](C7CCCCC7)NC(=O)[C@H](C)NC)NC8=NC=CC(=N8)C9=CN=CC=C9 |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C(=O)COCCOCCOCCOC4=CC=CC(=C4)C(=O)C5=CSC(=N5)C6CCCN6C(=O)C(C7CCCCC7)NC(=O)C(C)NC)NC8=NC=CC(=N8)C9=CN=CC=C9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


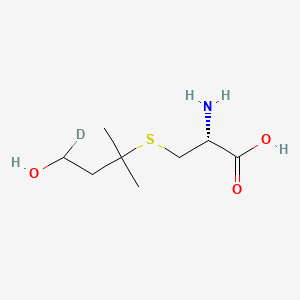
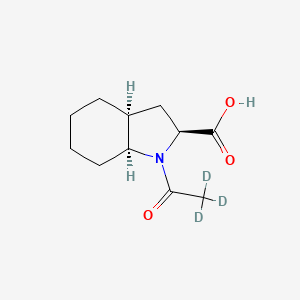
![[(1S,2S,3R,4R,5R)-2-[[(4aR,6S,7R,8S,8aR)-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-4-azido-6,8-dioxabicyclo[3.2.1]octan-3-yl] acetate](/img/structure/B12428498.png)
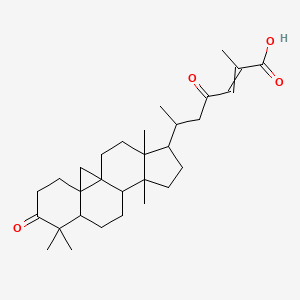
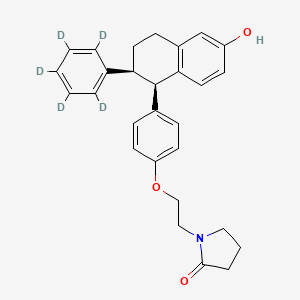

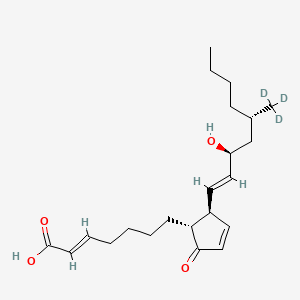

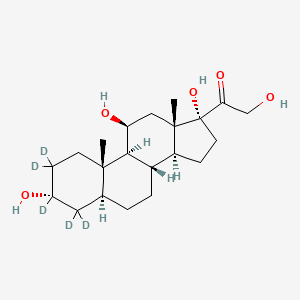
![13-Hydroxy-11-[hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-14-methoxy-2-oxa-9,20-diazatetracyclo[21.2.2.23,6.112,16]triaconta-1(25),3(30),4,6(29),12,14,16(28),17,23,26-decaene-10,19-dione](/img/structure/B12428544.png)
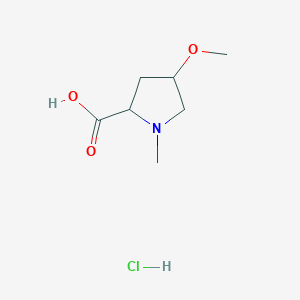

![sodium;4-[(2E)-2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B12428562.png)
